![molecular formula C12H18O3 B14389262 3-[2-(1,3-Dioxolan-2-yl)propan-2-yl]-2-methylcyclopent-2-en-1-one CAS No. 87802-33-3](/img/structure/B14389262.png)
3-[2-(1,3-Dioxolan-2-yl)propan-2-yl]-2-methylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1,3-Dioxolan-2-yl)propan-2-yl]-2-methylcyclopent-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and a cyclopentenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxolan-2-yl)propan-2-yl]-2-methylcyclopent-2-en-1-one typically involves the formation of the dioxolane ring through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The cyclopentenone moiety can be introduced through various organic reactions, including cyclization and alkylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetalization reactions using continuous removal of water from the reaction mixture to drive the equilibrium towards the formation of the dioxolane ring. This can be achieved using a Dean-Stark apparatus or molecular sieves for effective water removal .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxolan-2-yl)propan-2-yl]-2-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Organolithium, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
3-[2-(1,3-Dioxolan-2-yl)propan-2-yl]-2-methylcyclopent-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxolan-2-yl)propan-2-yl]-2-methylcyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. The dioxolane ring can act as a protective group, stabilizing reactive intermediates and facilitating selective reactions . The cyclopentenone moiety may participate in Michael addition reactions, contributing to the compound’s reactivity and versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Dioxolan-2-yl)-2-propanone: Similar structure with a dioxolane ring and a propanone moiety.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a dioxolane ring and a methanol group.
1,3-Dioxolan-2-one: Features a dioxolane ring and a carbonyl group.
Uniqueness
3-[2-(1,3-Dioxolan-2-yl)propan-2-yl]-2-methylcyclopent-2-en-1-one is unique due to its combination of a dioxolane ring and a cyclopentenone moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
CAS No. |
87802-33-3 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-[2-(1,3-dioxolan-2-yl)propan-2-yl]-2-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C12H18O3/c1-8-9(4-5-10(8)13)12(2,3)11-14-6-7-15-11/h11H,4-7H2,1-3H3 |
InChI Key |
SGMGQIBLEXNZJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC1=O)C(C)(C)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


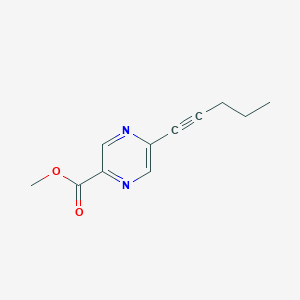
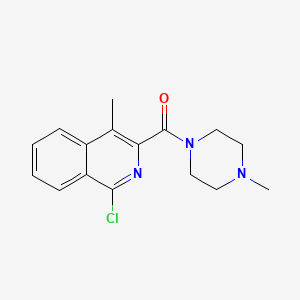
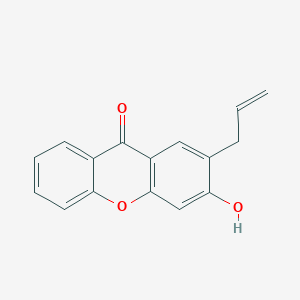

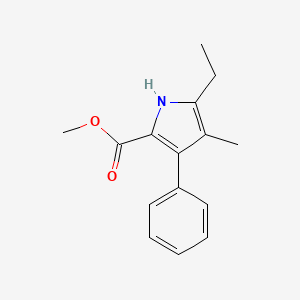
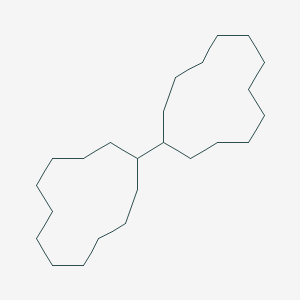
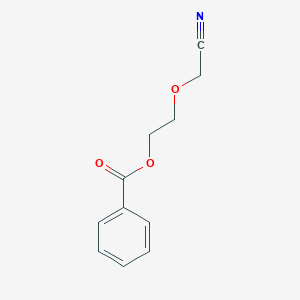
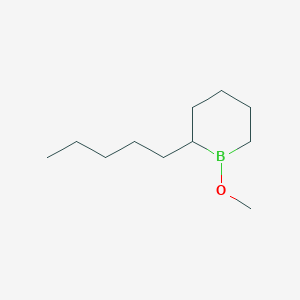
![1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14389227.png)

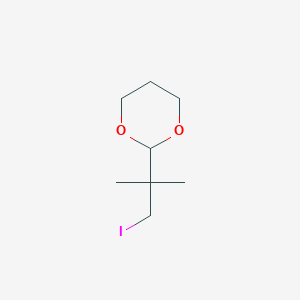
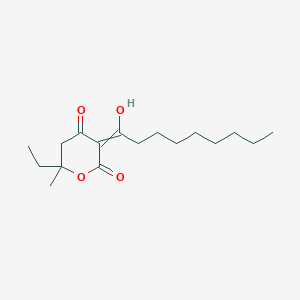
![N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B14389263.png)

